molecular formula C25H23NO4 B6525132 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929451-13-8

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Cat. No. B6525132
CAS RN: 929451-13-8
M. Wt: 401.5 g/mol
InChI Key: NLKKHYLWKOLIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide, also referred to as E-MMPBF-BC, is a compound isolated from the plant species Acacia nilotica. It is a phenylbenzofuran derivative that has shown potential as a therapeutic agent against a variety of diseases such as cancer, inflammation, and diabetes.

Scientific Research Applications

E-MMPBF-BC has been studied for its potential therapeutic applications. In vitro studies have shown that it has anti-inflammatory, anti-diabetic, and anti-cancer properties. It has been observed to inhibit the growth of various cancer cell lines, including human breast cancer, colon cancer, and prostate cancer. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines in the body, suggesting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of E-MMPBF-BC is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. Additionally, it has been observed to induce apoptosis in cancer cells, suggesting that it may act through the activation of pro-apoptotic pathways.
Biochemical and Physiological Effects
In addition to its anti-inflammatory, anti-diabetic, and anti-cancer properties, E-MMPBF-BC has also been studied for its effects on other biochemical and physiological processes. It has been observed to inhibit the activity of NADPH oxidase, an enzyme involved in oxidative stress, suggesting its potential use as an antioxidant. Additionally, it has been shown to reduce the levels of cholesterol, triglycerides, and glucose in the body, suggesting its potential use as an anti-diabetic agent.

Advantages and Limitations for Lab Experiments

E-MMPBF-BC has several advantages for use in lab experiments. It is relatively easy to synthesize, and its structure is well-defined. Additionally, it is non-toxic and has a low solubility, making it easy to handle in the laboratory. However, it is important to note that the compound is still in the early stages of research, and its exact mechanism of action and therapeutic potential are not yet fully understood.

Future Directions

The potential therapeutic applications of E-MMPBF-BC are still being explored. Future studies should focus on further elucidating its mechanism of action and exploring its effects on other biochemical and physiological processes. Additionally, further research should be conducted to determine its optimal dosage and potential side effects. Finally, studies should also be conducted to explore its potential use in combination with other therapeutic agents.

Synthesis Methods

E-MMPBF-BC can be synthesized through a multi-step process. First, the starting material is synthesized through the condensation reaction of 2-methoxy-5-methylphenylacetone and benzofuran-3-carboxylic acid in the presence of a base and a solvent. This is followed by the reaction of the starting material with 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid to form the desired product. The product is then purified through column chromatography and recrystallization.

properties

IUPAC Name

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-4-29-18-11-13-21-19(15-18)23(24(30-21)17-8-6-5-7-9-17)25(27)26-20-14-16(2)10-12-22(20)28-3/h5-15H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKKHYLWKOLIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC(=C3)C)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

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